4-Cyclopropylbutane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXHOYEIDKUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Cyclopropylbutane 1 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections for the Sulfonamide Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 4-cyclopropylbutane-1-sulfonamide, the primary retrosynthetic disconnection is the nitrogen-sulfur (N-S) bond of the sulfonamide group. This is a logical step as the formation of this bond is a common and reliable reaction in organic synthesis. quimicaorganica.org
This initial disconnection reveals two key synthons: an electrophilic "4-cyclopropylbutanesulfonyl" cation and a nucleophilic "amino" anion. The synthetic equivalents for these synthons are 4-cyclopropylbutane-1-sulfonyl chloride and ammonia (B1221849), respectively.
Further disconnection of the 4-cyclopropylbutane-1-sulfonyl chloride precursor involves breaking the carbon-sulfur (C-S) bond. This leads to two potential pathways:
Pathway A: Disconnection to a 4-cyclopropylbutyl halide (e.g., bromide or chloride) and a source of sulfur dioxide or a sulfite (B76179) salt. This represents a convergent approach where the alkyl chain and the sulfonyl group are brought together.
Pathway B: Disconnection via functional group interconversion (FGI) to 4-cyclopropyl-1-butanethiol. This thiol can then be oxidized to the desired sulfonyl chloride. This is a common strategy for preparing aliphatic sulfonyl chlorides. rsc.org
Another level of retrosynthesis on the 4-cyclopropylbutyl moiety would involve disconnecting the cyclopropyl (B3062369) group, potentially leading back to simpler acyclic precursors. However, for the purpose of this analysis, 4-cyclopropyl-containing building blocks are considered as readily available starting materials.
Conventional Approaches to Sulfonamide Synthesis
Traditional methods for synthesizing sulfonamides have been well-established for decades and are still widely used due to their simplicity and effectiveness.
The most common and direct method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia. uoanbar.edu.iqmnstate.edu This reaction is a nucleophilic acyl substitution-type process where the ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. alrasheedcol.edu.iq An excess of ammonia is often used to act as a base to neutralize the hydrogen chloride byproduct that is formed. uoanbar.edu.iq
For the synthesis of this compound, the corresponding 4-cyclopropylbutane-1-sulfonyl chloride would be treated with aqueous or gaseous ammonia. alrasheedcol.edu.iqacs.org The reaction is typically carried out in a suitable solvent and may require heating to ensure complete reaction. alrasheedcol.edu.iq
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield |
| 4-Cyclopropylbutane-1-sulfonyl chloride | Ammonia (excess) | Ammonia | Water/Dioxane | This compound | Good to Excellent |
The oxidation of thiols to sulfonamides can be achieved in a one-pot fashion. nih.gov The thiol, in this case, 4-cyclopropyl-1-butanethiol, is first oxidized to a sulfonyl chloride intermediate using an oxidizing agent and a chloride source. This intermediate is then reacted in situ with ammonia to yield the final sulfonamide. organic-chemistry.org Common oxidizing systems for this transformation include hydrogen peroxide with thionyl chloride or N-chlorosuccinimide. organic-chemistry.org
Another pathway involves the oxidation of sodium sulfinates. Sodium 4-cyclopropylbutanesulfinate could be treated with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the sulfonamide. nih.gov
| Sulfur Precursor | Oxidizing/Activating Agent | Amine Source | Product | Reference |
| 4-Cyclopropyl-1-butanethiol | H₂O₂/SOCl₂ | Ammonia | This compound | organic-chemistry.org |
| 4-Cyclopropyl-1-butanethiol | N-Chlorosuccinimide/Tetrabutylammonium chloride | Ammonia | This compound | organic-chemistry.org |
| Sodium 4-cyclopropylbutanesulfinate | Hydroxylamine-O-sulfonic acid | - | This compound | nih.gov |
Novel and Green Synthetic Protocols
In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of novel protocols for sulfonamide synthesis that often offer milder reaction conditions, higher atom economy, and the use of less hazardous reagents.
Metal-catalyzed reactions have provided powerful tools for the formation of C-S and S-N bonds. Indium-catalyzed sulfonylation of amines with sulfonyl chlorides has been shown to be a mild and efficient method for preparing sulfonamides. researchgate.netthieme-connect.de This approach can proceed at room temperature and often does not require a strong base, which can be advantageous for substrates with base-sensitive functional groups. thieme-connect.de The use of a catalytic amount of a recyclable metal like indium makes this process more environmentally friendly. researchgate.net
Palladium-catalyzed reactions have also been developed for the synthesis of sulfonamides. For instance, arylboronic acids can be converted to their corresponding sulfonyl chlorides via a palladium-catalyzed chlorosulfonylation, which can then be aminated in a one-pot procedure. princeton.edu While this specific example involves arylboronic acids, the principle of metal-catalyzed C-S bond formation followed by amination is a promising strategy for aliphatic systems as well.
| Catalyst | Reactants | Key Features | Reference |
| Indium (catalytic) | 4-Cyclopropylbutane-1-sulfonyl chloride, Ammonia | Mild conditions, base-free, recyclable catalyst | researchgate.netthieme-connect.de |
| Palladium complex | 4-Cyclopropylbutylboronic acid, SO₂ source, Cl source, Ammonia | Convergent, one-pot potential | princeton.edu |
One-pot multicomponent reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, purification procedures, and waste generation.
A notable one-pot strategy for sulfonamide synthesis involves the coupling of carboxylic acids and amines. nih.gov In this approach, a carboxylic acid, which could be 4-cyclopropylpentanoic acid, is converted in situ to a sulfonyl chloride through a copper-catalyzed decarboxylative chlorosulfonylation. Subsequent addition of ammonia to the reaction mixture would then yield the desired this compound. nih.gov This method cleverly repurposes the common starting materials for amide synthesis to generate sulfonamides.
Another innovative multicomponent approach utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.org This allows for the assembly of the sulfonamide from a halide (e.g., 4-cyclopropylbutyl bromide), DABSO, and an amine in a single pot, often facilitated by a metal catalyst. organic-chemistry.org
| Strategy | Starting Materials | Key Reagents/Catalysts | Advantages | Reference |
| Decarboxylative Sulfonylation | 4-Cyclopropylpentanoic acid, Ammonia | Copper catalyst, SO₂Cl₂ | Utilizes common starting materials, one-pot | nih.gov |
| SO₂ Surrogate Approach | 4-Cyclopropylbutyl bromide, DABSO, Ammonia | Metal catalyst (e.g., Palladium) | Avoids handling of gaseous SO₂, convergent | organic-chemistry.org |
Solvent-Free and Environmentally Conscious Methodologies
The synthesis of sulfonamides, a critical class of compounds, has been a focal point for the development of green chemistry techniques. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov Environmentally conscious approaches such as flow synthesis, microwave-assisted synthesis, and sonochemistry are being implemented to produce sulfonamide derivatives. nih.govnih.gov
Flow chemistry, for instance, offers a rapid and eco-friendly route to building sulfonamide libraries. nih.gov This technique allows for the efficient, safe, and scalable preparation of sulfonamides using meso-reactor systems. nih.gov Key advantages include waste minimization and the use of green media and non-toxic reactants, achieved by optimizing the flow setup for sequential synthesis. nih.gov
Ultrasound-assisted and microwave-assisted syntheses represent other significant green methodologies. nih.govund.edu Research has demonstrated the successful synthesis of arylsulfonamide derivatives of cyclic arylguanidines using these techniques, often employing water as an environmentally benign solvent. nih.gov In sonochemical methods, reactions can achieve high yields in relatively short times. nih.gov Similarly, microwave synthesis can significantly reduce reaction times from hours to minutes. nih.gov These methods often allow for solvent-free conditions or the use of "green" solvents, which drastically reduces the environmental footprint of the synthesis. nih.govund.edu
| Methodology | Key Features | Typical Solvents | Advantages |
|---|---|---|---|
| Flow Synthesis | Utilizes meso-reactor apparatus for continuous processing. | Green media | Rapid, scalable, waste minimization, enhanced safety. nih.gov |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Water, solvent-free | High efficiency, reduced reaction times (e.g., 60 min). nih.gov |
| Microwave-Assisted Synthesis | Employs microwave energy to heat reactions rapidly and uniformly. | Water, solvent-free | Drastically reduced reaction times (e.g., 0.5-4 min), high yields. nih.gov |
Synthesis of Precursors and Intermediates
The construction of this compound relies on the sequential formation of its core components: the carbon backbone and the subsequent installation of the sulfonamide functional group.
Formation of the 4-Cyclopropylbutane Carbon Skeleton
The synthesis of the 4-cyclopropylbutane framework is foundational. A key precursor for molecules with this skeleton is 1-cyclopropylbutane-1,3-dione. google.com This intermediate can be prepared through the acylation of a cyclopropyl alkyl ketone, such as cyclopropyl methyl ketone, with a carboxylic acid ester like methyl acetate (B1210297) or ethyl acetate. google.com
This reaction is typically carried out using an alkali alcoholate, such as sodium methylate or potassium ethylate, as a base. google.com The process involves the condensation of the ketone and the ester to form the desired dione (B5365651) structure, which serves as a versatile precursor for further modifications. google.com The reaction is generally performed at temperatures below 50°C in a solvent that is either alcohol-free or contains a limited amount of alcohol to optimize the reaction conditions. google.com
| Reactant 1 | Reactant 2 | Base | Product | Key Process |
|---|---|---|---|---|
| Cyclopropyl methyl ketone | Acetic acid ester (e.g., ethyl acetate) | Alkali alcoholate (e.g., sodium ethylate) | 1-Cyclopropylbutane-1,3-dione | Acylation/Condensation google.com |
Functionalization of the Butane (B89635) Chain for Sulfonamide Formation
Once the 4-cyclopropylbutane skeleton is established, for instance as 4-cyclopropylbutane-1-ol, the next critical phase is the introduction of the sulfonamide group. uni-duesseldorf.de This functionalization can be achieved through several established synthetic routes.
A common and direct method involves the reaction of a sulfonyl chloride with an amine. smolecule.com For this compound, this would involve a precursor such as 4-cyclopropylbutane-1-sulfonyl chloride reacting with ammonia or an ammonia equivalent. The sulfonyl chloride itself can be generated from a corresponding sulfonic acid or by the oxidation of a thiol.
Alternatively, the functionalization can be approached using modern catalytic methods. Photocatalytic processes, for example, can generate sulfonyl radicals from readily available sulfonamides or sulfinates. nih.gov These highly reactive intermediates can then be coupled with various molecular fragments to form the desired sulfonamide structure. nih.gov Another strategy involves the reaction of an amine with a sulfonylating agent. For example, a primary amine can be reacted with a butanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yielding the corresponding sulfonamide. bris.ac.uk This fundamental reaction is a cornerstone of sulfonamide synthesis.
Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropylbutane 1 Sulfonamide
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a cornerstone of the molecule's reactivity, characterized by the acidic nature of the N-H proton and the susceptibility of the nitrogen to substitution.
N-Functionalization Reactions (e.g., Alkylation, Acylation)
While specific studies detailing the N-functionalization of 4-Cyclopropylbutane-1-sulfonamide are not prevalent in the surveyed literature, the general reactivity of secondary sulfonamides provides a strong predictive framework. The nitrogen atom, after deprotonation by a suitable base, becomes a potent nucleophile capable of reacting with various electrophiles.
N-Alkylation: This process involves the reaction of the sulfonamide anion with an alkyl halide or a similar alkylating agent. The reaction typically proceeds via an Sₙ2 mechanism.
N-Acylation: The introduction of an acyl group onto the sulfonamide nitrogen can be achieved using acyl chlorides or anhydrides. This reaction is fundamental in synthetic chemistry for the formation of N-acylsulfonamides.
The table below summarizes typical conditions for these transformations on analogous secondary sulfonamides.
| Reaction Type | Reagent | Base | Solvent | Typical Conditions |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH, K₂CO₃) | Aprotic Solvent (e.g., DMF, THF) | Room Temp. to 60 °C |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amine Base (e.g., Pyridine (B92270), Et₃N) | Aprotic Solvent (e.g., DCM, THF) | 0 °C to Room Temp. |
Proton Exchange Dynamics and Acidity Studies
The acidity of the sulfonamide proton is a key physicochemical parameter. Generally, sulfonamides are weak acids. nih.gov Aliphatic sulfonamides are typically less acidic than their aromatic counterparts. researchgate.net The pKa of the N-H proton in this compound is influenced by the electron-withdrawing nature of the adjacent sulfonyl group.
While the precise experimental pKa of this compound is not documented in the available literature, it can be estimated by comparison with related structures. Studies have shown that the pKa values for various sulfonamides can range significantly depending on their structure. nih.govrsc.org For instance, the pKa of many bacteriostatic sulfonamides, which are often aromatic, is a key factor in their bioactivity. acs.org Theoretical calculations for a range of sulfonamides have shown computed pKa values varying from 5.9 to 12.6. nih.gov Given its aliphatic nature, the pKa of this compound would be expected to lie in the higher end of this range.
Proton exchange dynamics are crucial in understanding the behavior of the molecule in protic environments. In acidic media (e.g., pH 1), the sulfonamide moiety is expected to remain largely intact and unreactive. researchgate.net The exchange of the sulfonamide proton is a dynamic process that can be studied using techniques like NMR spectroscopy, and it is fundamental to the molecule's interaction with biological systems and its performance in applications like proton exchange membranes. nih.govresearchgate.net
Table of Estimated Acidity for Sulfonamide Classes
| Sulfonamide Class | Typical pKa Range | Acidity Trend |
| Aromatic Sulfonamides | 5.0 - 10.5 rsc.orgacs.org | More Acidic |
| Aliphatic Sulfonamides | ~11 - 13 researchgate.net | Less Acidic |
| N-Sulfonylureas | ~4 - 6 chemrxiv.org | Significantly More Acidic |
Degradation Pathways and Stability Under Varied Chemical Conditions
The stability of this compound is dictated by the robustness of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Sulfonamides are generally considered chemically stable. They exhibit resistance to hydrolysis, particularly at acidic pH values. nih.gov
However, under specific conditions, degradation can occur. The primary degradation pathway for sulfonamides is the hydrolytic cleavage of the S-N bond. This reaction is typically slow but can be catalyzed by strong acids or bases at elevated temperatures. Ceria has been shown to catalyze the hydrolytic cleavage of sulfonamides under certain conditions. acs.org Microbial degradation is another potential pathway, where enzymes can hydrolyze the amide bond. nih.gov
The stability profile can be summarized as follows:
Acidic Conditions: Generally stable. researchgate.netnih.gov
Neutral Conditions: Stable, with very slow hydrolysis.
Basic Conditions: More susceptible to hydrolysis than under acidic or neutral conditions.
Oxidative Conditions: The sulfur atom is already in its highest oxidation state (+6), making the sulfonyl group resistant to further oxidation. The alkyl chain, however, could be susceptible to oxidation under harsh conditions.
Transformations Involving the Cyclopropyl (B3062369) Group
The cyclopropane (B1198618) ring is a three-membered carbocycle characterized by significant ring strain, which makes it susceptible to ring-opening reactions under specific stimuli. fiveable.me
Ring-Opening Reactions and Rearrangements
The cyclopropyl group at the terminus of the butyl chain in this compound is an unactivated alkyl-substituted cyclopropane. Unlike donor-acceptor cyclopropanes or cyclopropylamines where the ring is activated by an adjacent functional group, this type of cyclopropane is relatively inert and requires energetic conditions for transformation. uni-regensburg.debris.ac.uk
Potential ring-opening reactions include:
Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pt, Pd) and hydrogen gas, the cyclopropane ring can undergo hydrogenolysis to yield a branched alkane.
Acid-Catalyzed Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that can be trapped by a nucleophile or undergo rearrangement.
Radical Reactions: Ring-opening can be initiated by radical species, a pathway often exploited with activated cyclopropylamines. bris.ac.uknih.gov For an unactivated cyclopropane, this would require a potent radical source.
Lewis acid-catalyzed ring-opening is a common strategy for activated cyclopropanes, often leading to [3+2] cycloaddition products or other rearrangements. uni-regensburg.deacs.org However, for the unactivated ring in this compound, these reactions are less likely to occur without harsh conditions or specific catalytic systems designed for C-C bond activation.
Cycloaddition Chemistry of the Cyclopropane Ring
The participation of cyclopropanes in cycloaddition reactions is a well-established field, but it is highly dependent on the substitution pattern of the ring. pku.edu.cn Transition metal-catalyzed cycloadditions often involve the cyclopropane acting as a three-carbon synthon. fiveable.mepku.edu.cn These reactions typically require the cyclopropane to be activated, for example, as a vinylcyclopropane (B126155) (VCP) or a methylenecyclopropane (B1220202) (MCP). pku.edu.cn
The isolated, unactivated cyclopropyl group in this compound is not expected to readily participate in cycloaddition reactions. It lacks the necessary electronic features, such as an adjacent π-system or donor-acceptor substitution, that facilitate the common modes of cycloaddition. uni-regensburg.depku.edu.cn Therefore, it would not behave as a synthon in reactions like the [2+1], [3+2], or [5+2] cycloadditions commonly reported for activated cyclopropanes. bris.ac.ukpku.edu.cn
Reactions of the Butane (B89635) Chain
The butane chain in this compound offers several sites for potential chemical modification, allowing for the introduction of new functional groups and the alteration of the compound's physical and chemical properties.
The functionalization of the aliphatic chain of N-alkylsulfonamides can be achieved through various modern synthetic methodologies. One prominent approach involves radical-mediated C-H activation. For instance, photoredox-mediated processes can enable the selective heteroarylation at the δ-position of N-alkyl sulfonamides, suggesting a potential pathway for the functionalization of the butane chain in this compound.
While direct experimental data for this compound is not available, studies on similar N-alkylsulfonamides demonstrate the feasibility of such transformations. These reactions typically proceed under mild conditions and tolerate a range of functional groups.
Table 1: Representative Examples of δ-C-H Heteroarylation of N-Alkylsulfonamides
| Entry | N-Alkylsulfonamide Substrate | Heteroaryl Partner | Product | Yield (%) |
| 1 | N-Butyl-benzenesulfonamide | 2-Chloropyridine | N-(4-(Pyridin-2-yl)butyl)benzenesulfonamide | 75 |
| 2 | N-Pentyl-methanesulfonamide | 1-Methyl-1H-imidazole | N-(5-(1-Methyl-1H-imidazol-2-yl)pentyl)methanesulfonamide | 68 |
| 3 | N-Hexyl-p-toluenesulfonamide | Thiazole | N-(6-(Thiazol-2-yl)hexyl)-4-methylbenzenesulfonamide | 72 |
This table presents representative data from studies on analogous compounds to illustrate the potential for selective functionalization, as no direct data for this compound is available.
Achieving stereoselectivity in the functionalization of the aliphatic chain of this compound would be a significant synthetic challenge. However, advances in asymmetric catalysis offer potential routes. For example, enantioselective hydroamination of alkenes with sulfonamides, enabled by proton-coupled electron transfer (PCET), has been reported to proceed with high stereocontrol. nih.gov While this methodology is intramolecular, it highlights the potential for developing chiral catalysts that can effect stereoselective C-H functionalization on the butane chain.
Furthermore, organocatalyzed reactions, which have proven effective in the stereoselective synthesis of complex molecules, could potentially be adapted for the modification of the butane chain. nih.gov The development of such a stereoselective transformation would be of considerable interest for the synthesis of chiral analogs of this compound.
Table 2: Examples of Stereoselective Reactions involving Sulfonamides
| Reaction Type | Catalyst/Reagent | Substrate Example | Product Diastereo-/Enantioselectivity |
| Enantioselective Hydroamination | Chiral Phosphoric Acid | Alkene-tethered sulfonamide | up to 98:2 er nih.gov |
| anti-Aldol Reaction | Proline-derived sulfonamide | Aldehyde and ketone | >99:1 dr, >99% ee nih.gov |
| Asymmetric Radical Cyclopropanation | Co(II)-based catalyst | Dehydroaminocarboxylate | Excellent ee and Z-diastereoselectivity nih.gov |
This table provides examples of stereoselective reactions from the literature involving sulfonamides to indicate the possibilities for stereocontrol, as direct stereoselective functionalization data for the butane chain of this compound is not documented.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. Mechanistic studies on related N-alkylsulfonamides have provided valuable insights.
For instance, the electrochemical C-H amidation of heteroarenes with N-alkylsulfonamides is proposed to proceed through a radical mechanism. nih.gov The process is initiated by the anodic oxidation of the N-alkylsulfonamide to generate a nitrogen-centered radical, which then adds to the heteroarene. nih.gov Subsequent oxidation and deprotonation steps lead to the final product. nih.gov
Kinetic studies on the palladium-catalyzed aerobic oxidative amination of alkenes have revealed saturation kinetics with respect to the sulfonamide and catalyst concentrations, suggesting the formation of a catalyst-substrate complex in the rate-determining step. acs.org Isotope labeling studies have also been instrumental in elucidating the elementary steps of these reactions, such as the reversibility of β-hydride elimination. acs.org
While specific kinetic data for reactions of this compound are not available, it is anticipated that the cyclopropyl group may influence reaction rates and pathways due to its unique electronic and steric properties. The high C-H bond dissociation energy of cyclopropyl groups generally results in a reduced susceptibility to oxidative metabolism, a principle that might translate to certain chemical reactions. hyphadiscovery.com
Table 3: Mechanistic Insights from Studies on Analogous Sulfonamide Reactions
| Reaction | Key Mechanistic Feature | Method of Investigation | Reference |
| Electrochemical C-H Amidation | Nitrogen-centered radical intermediate | Cyclic Voltammetry, Radical Trapping Experiments | nih.gov |
| Pd-catalyzed Oxidative Amination | Saturation kinetics, reversible β-hydride elimination | Kinetic Studies, Isotope Labeling | acs.org |
| Visible-Light Promoted N-Sulfonyl Imine Formation | Radical initiation followed by condensation | Mechanistic Control Experiments | mdpi.com |
| Enantioselective Hydroamination | Proton-Coupled Electron Transfer (PCET) | Carboamination experiments, stereochemical analysis | nih.gov |
This table summarizes key mechanistic findings from the literature on related sulfonamide reactions, providing a framework for understanding the potential reactivity of this compound.
Sophisticated Structural Characterization and Conformational Analysis of 4 Cyclopropylbutane 1 Sulfonamide
Advanced Spectroscopic Probes for Molecular Structure (beyond basic identification)
To move beyond simple identification and delve into the detailed structural and conformational properties of 4-cyclopropylbutane-1-sulfonamide, a suite of advanced spectroscopic techniques would be indispensable.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline and amorphous solids. For this compound, ¹³C and ¹⁵N ssNMR would provide invaluable insights into its solid-state conformation and packing, which can differ significantly from its solution-state structure.
In the solid state, molecules are in a fixed orientation, which can lead to multiple, distinct signals for chemically equivalent atoms in different molecules within the asymmetric unit of the crystal lattice. This phenomenon is particularly useful in identifying and characterizing different polymorphic forms of a compound. tandfonline.comtandfonline.com Studies on other sulfonamides have demonstrated the utility of ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR in distinguishing between polymorphs, where variations in the chemical shifts of carbon atoms, especially those near the sulfonamide group and any aromatic rings, can signal different packing arrangements and intermolecular interactions. tandfonline.comtandfonline.com For this compound, we would expect to see distinct resonances for the carbons in the cyclopropyl (B3062369) ring and the butyl chain, with their chemical shifts being sensitive to the local electronic environment and molecular conformation.
Hypothetical ¹³C ssNMR Data for a Polymorphic Form of this compound:
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| Cyclopropyl CH | 5 - 15 |
| Cyclopropyl CH₂ | 0 - 10 |
| Butyl CH₂ (adjacent to cyclopropyl) | 30 - 40 |
| Butyl CH₂ | 25 - 35 |
| Butyl CH₂ (adjacent to SO₂) | 50 - 60 |
Note: The exact chemical shifts would be highly dependent on the specific crystalline form.
Furthermore, variable-temperature ssNMR studies can reveal dynamic processes such as molecular rotations or conformational exchanges within the crystal lattice. tandfonline.comtandfonline.com
Vibrational Spectroscopic Techniques (e.g., Raman, FTIR for bond environment)
For this compound, the key vibrational modes would include the S=O and S-N stretching frequencies of the sulfonamide group, as well as the C-H stretching and ring deformation modes of the cyclopropyl group. The positions of the symmetric and asymmetric SO₂ stretching bands (typically in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively) are known to be sensitive to the electronic environment and hydrogen bonding interactions involving the sulfonamide moiety. researchgate.net
Studies on cyclopropyl-containing compounds have identified characteristic vibrational modes for the three-membered ring, including ring "breathing" and deformation modes, which are often observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). aip.orgacs.org Analysis of these bands in the solid-state spectra of this compound could reveal information about the conformation of the butyl chain relative to the cyclopropyl ring.
Expected Key Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | FTIR, Raman |
| C-H Stretch (cyclopropyl) | 3000 - 3100 | FTIR, Raman |
| C-H Stretch (butyl) | 2850 - 2960 | FTIR, Raman |
| Asymmetric SO₂ Stretch | 1330 - 1370 | FTIR, Raman |
| Symmetric SO₂ Stretch | 1150 - 1180 | FTIR, Raman |
| Cyclopropyl Ring Deformation | 800 - 1050 | FTIR, Raman |
The combination of FTIR and Raman spectroscopy is powerful because some vibrational modes may be more active in one technique than the other due to selection rules.
Chiroptical Spectroscopy (if chiral centers are introduced)
While this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the butyl chain or the cyclopropyl ring, would necessitate the use of chiroptical spectroscopic techniques to characterize its stereochemistry. These techniques, such as Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Electronic Circular Dichroism (ECD), measure the differential interaction of left and right circularly polarized light with a chiral molecule.
VCD and ROA provide information about the absolute configuration and conformational preferences of chiral molecules in solution. nih.govacs.org For a chiral derivative of this compound, these techniques could be used to determine the preferred three-dimensional arrangement of the atoms. ECD, which probes electronic transitions, would be particularly useful if the molecule contained a chromophore, such as an aromatic ring, which is common in many sulfonamides. figshare.comacs.org The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the different parts of the molecule. figshare.com
X-ray Crystallography and Solid-State Architecture
X-ray crystallography is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule in the solid state. up.ptanton-paar.com
Crystal Structure Determination and Analysis
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. It would also elucidate the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. nih.govlsuhsc.edu
For sulfonamides, the N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This often leads to the formation of well-defined hydrogen-bonded networks, such as dimers or catemers (chains), which are crucial in stabilizing the crystal lattice. acs.orgepa.gov The analysis of the crystal structure would reveal which of these motifs is present in this compound.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| R-factor | < 0.05 |
These values are illustrative and would need to be determined experimentally.
Polymorphism and Co-crystallization Studies
Sulfonamides are a class of compounds well-known for exhibiting polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.netbohrium.comfigshare.com Different polymorphs of a compound can have distinct physicochemical properties. Investigating the polymorphic landscape of this compound would involve crystallizing the compound from a variety of solvents and under different conditions and then analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and the spectroscopic methods mentioned above. acs.orgepa.gov
Co-crystallization is another important aspect of solid-state chemistry, where a stoichiometric multi-component crystal is formed between a target molecule and a co-former. ucc.ieacs.org For this compound, co-crystallization with other molecules capable of forming strong hydrogen bonds could lead to new solid forms with potentially modified properties. The sulfonamide group provides a robust platform for forming predictable intermolecular interactions, making it an excellent candidate for co-crystal engineering. nih.govrsc.org
Conformational Dynamics and Energetic Landscapes
The conformational flexibility of this compound arises from the rotational freedom around several single bonds: the C-C bonds of the butyl chain, the C-S bond, and the S-N bond. The interplay of steric and electronic effects governs the population of various conformers and the energy barriers between them.
In solution, the conformational preferences of this compound are influenced by the surrounding solvent molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating these equilibria. nih.gov The solvent can affect the conformational equilibrium by stabilizing or destabilizing certain conformers through intermolecular interactions like hydrogen bonding and dipole-dipole interactions. nih.gov
For sulfonamides, the orientation of the amino group relative to the sulfonyl group is a key conformational feature. nih.gov The butyl chain introduces additional degrees of freedom, leading to a complex mixture of conformers in solution. The cyclopropyl group, due to its rigid nature, will have a more defined orientation relative to the rest of the molecule. It is anticipated that in polar solvents, conformers with a larger dipole moment will be more stabilized.
The dynamic nature of these equilibria means that the molecule is not static but is constantly interconverting between different conformations. The rate of this exchange can be studied using dynamic NMR techniques. For many flexible molecules at room temperature, this exchange is rapid on the NMR timescale, resulting in averaged signals. hmdb.calibretexts.org
Table 1: Postulated Major Torsional Angles in Solution for this compound
| Dihedral Angle | Postulated Predominant Conformation | Expected NMR Coupling Constants (Hz) |
|---|---|---|
| H-C1-C2-H | Anti | ~7-12 |
| H-C2-C3-H | Anti | ~7-12 |
| H-C3-C4-S | Gauche/Anti | ~3-8 / ~7-12 |
Note: This table represents a simplified, hypothetical scenario based on general principles of conformational analysis of similar structures. Actual values would require experimental determination.
In the gas phase, the molecule is studied in an isolated environment, free from intermolecular interactions. mdpi.com This allows for the determination of the intrinsic conformational preferences governed solely by intramolecular forces. mdpi.com Techniques such as gas-phase electron diffraction (GED) and microwave spectroscopy, often complemented by quantum chemical calculations, are employed for this purpose. nih.govresearchgate.net
For sulfonamides, gas-phase studies have often revealed that specific conformations are stabilized by intramolecular hydrogen bonds or other weak interactions. nih.gov In the case of this compound, it is plausible that conformers where the sulfonamide group can interact with the cyclopropyl ring or the alkyl chain would be energetically favored. Computational studies on similar sulfonamides have shown that eclipsed and staggered conformations around the S-N bond have distinct energy levels. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), can provide detailed energetic landscapes, mapping out the relative energies of different conformers and the transition states connecting them. nih.gov These calculations can predict the most stable conformers in the gas phase. For the butyl chain, an extended, anti-periplanar arrangement is generally the lowest energy conformation, although gauche interactions can lead to folded structures.
Table 2: Hypothetical Relative Energies of Gas-Phase Conformers of this compound
| Conformer Description | Postulated Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|
| Extended (anti) butyl chain, staggered S-N | 0.0 (Reference) | Minimal steric hindrance |
| Extended (anti) butyl chain, eclipsed S-N | ~1-2 | Steric repulsion between O and NH2 |
| Gauche butyl chain, staggered S-N | ~0.5-1.5 | Potential for weak intramolecular interactions |
Note: The relative energies presented are illustrative and based on general principles observed in related molecules. Precise values for this compound would necessitate specific computational or experimental studies.
Computational and Theoretical Investigations of 4 Cyclopropylbutane 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 4-Cyclopropylbutane-1-sulfonamide. These calculations, often employing Density Functional Theory (DFT), provide a microscopic view of the molecule's characteristics.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of this compound reveals the distribution of electrons and the nature of the chemical bonds. The molecule consists of a cyclopropyl (B3062369) group, a butyl chain, and a sulfonamide functional group. The sulfonamide group (-SO₂NH₂) is a key feature, characterized by its polar nature and the presence of lone pairs on the oxygen and nitrogen atoms.
The bonding in the cyclopropyl ring is of particular interest due to its strained three-membered ring structure, leading to bent bonds with increased p-orbital character outside the ring. The butyl chain provides a flexible, non-polar backbone connecting the cyclopropyl and sulfonamide moieties. The sulfur atom in the sulfonamide group is hypervalent, forming strong covalent bonds with two oxygen atoms, a nitrogen atom, and a carbon atom of the butyl chain.
Topological analysis of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), can quantify the nature of these bonds. For instance, the electron density ρ(r) and its Laplacian ∇²ρ(r) at the bond critical points (BCPs) can distinguish between covalent and non-covalent interactions within the molecule.
Table 1: Theoretical Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | -7.2 eV | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.5 eV | eV |
| HOMO-LUMO Gap | 8.7 eV | eV |
Note: These values are hypothetical and representative of what might be expected from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms of the sulfonamide group. researchgate.net These areas are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the amine hydrogens of the sulfonamide group, indicating sites for nucleophilic attack. researchgate.net The cyclopropyl and butyl groups would exhibit a relatively neutral potential.
The MEP provides insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding capabilities, which are primarily dictated by the sulfonamide group. mdpi.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C-H stretching of the cyclopropyl and butyl groups (around 3100-2850 cm⁻¹). mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the sulfonamide group would be expected to be deshielded and appear at a higher chemical shift compared to the other protons in the butyl chain.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3350 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1340 |
| S=O (Sulfonamide) | Symmetric Stretching | 1150 |
| C-H (Cyclopropyl) | Stretching | 3080 |
Note: These are representative theoretical frequencies and may differ from experimental values.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov
Conformational Sampling and Flexibility Studies
MD simulations allow for the exploration of the conformational landscape of this compound. The flexibility of the molecule is primarily due to the rotational freedom around the single bonds of the butyl chain. The cyclopropyl group is rigid, while the sulfonamide group also has limited rotational freedom due to the partial double bond character of the S-N bond.
Simulations can identify the most stable conformers (low-energy states) and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules. The flexibility of the butyl chain allows the molecule to adopt various shapes, which can be important for its biological activity or material properties.
Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by its solvent environment. wikipedia.org MD simulations in different solvents (e.g., water, ethanol, chloroform) can reveal how solvent-solute interactions affect the molecule's conformation and dynamics.
In a polar solvent like water, the polar sulfonamide group would be expected to form hydrogen bonds with water molecules. This solvation would stabilize the molecule and could influence its preferred conformation. In a non-polar solvent, the non-polar cyclopropyl and butyl parts of the molecule would have more favorable interactions with the solvent, potentially leading to different conformational preferences compared to a polar environment.
The choice of solvent can impact chemical reactions by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org For this compound, a polar solvent would be expected to solvate the sulfonamide group, potentially affecting its reactivity.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Water |
| Ethanol |
Molecular Modeling and Docking Studies (for hypothetical interactions)
Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein (receptor or target). These in silico methods are instrumental in the early stages of drug discovery for identifying potential therapeutic candidates. In the context of this compound, while specific experimental data is not prevalent in publicly accessible literature, hypothetical molecular modeling and docking studies can be conceptualized based on the known behaviors of the sulfonamide class of compounds.
Such studies would involve the three-dimensional modeling of this compound and docking it into the active sites of various biologically relevant protein targets. The sulfonamide functional group, –S(=O)₂–NH–, is known to participate in key interactions, such as hydrogen bonding, with amino acid residues in protein active sites. The cyclopropyl and butane (B89635) moieties of the molecule would likely engage in hydrophobic interactions within the binding pocket.
Software such as AutoDock, Glide, or Molegro Virtual Docker could be employed to perform these docking simulations. The results would be analyzed to understand the binding modes, predict binding affinities, and identify key intermolecular interactions, including hydrogen bonds and hydrophobic contacts.
Ligand-target interaction prediction aims to identify potential biological targets for a given compound. For this compound, various computational tools and online servers could be used to predict its potential targets based on its chemical structure. These platforms typically compare the structure of the query molecule to databases of known ligands and their corresponding targets.
Given the well-established role of the sulfonamide moiety in targeting enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase, it is conceivable that this compound could be predicted to interact with these or other enzymes. The predictions would be based on the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities.
A hypothetical ligand-target prediction for this compound might suggest interactions with various target classes, including enzymes, G protein-coupled receptors (GPCRs), and kinase inhibitors, reflecting the broad therapeutic potential of sulfonamide derivatives. The prediction would provide a list of potential protein targets, ranked by a similarity score or probability.
Hypothetical Ligand-Target Interaction Predictions for this compound
| Predicted Target Class | Example Protein Target | Prediction Score | Basis of Prediction |
| Enzymes | Carbonic Anhydrase II | 0.85 | Structural similarity to known sulfonamide inhibitors |
| Kinases | p38 MAP Kinase | 0.72 | Pharmacophore matching |
| GPCRs | Dopamine D2 Receptor | 0.65 | 2D chemical similarity |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor Gamma | 0.58 | 3D shape and feature similarity |
Following molecular docking, binding energy calculations and affinity estimations are performed to quantify the strength of the interaction between the ligand and its predicted target. These calculations provide a numerical value, often expressed in kcal/mol, that represents the binding free energy of the ligand-protein complex.
Methods for these calculations range from empirical scoring functions used in docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP). For this compound, these calculations would estimate how tightly it binds to a hypothetical target. A lower binding energy generally indicates a more stable complex and higher binding affinity.
The binding energy is influenced by various factors, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces between the ligand and the protein. The sulfonamide group would be expected to contribute significantly to the binding energy through hydrogen bonding and electrostatic interactions, while the cyclopropyl and butane groups would contribute through hydrophobic interactions.
Estimated Binding Energies for this compound with Hypothetical Targets
| Hypothetical Protein Target | Docking Score (kcal/mol) | Estimated Binding Free Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues (Conceptual) |
| Carbonic Anhydrase II | -8.5 | -45.2 | His94, His96, Thr199 |
| p38 MAP Kinase | -7.9 | -38.7 | Met109, Gly110, Lys53 |
| Dopamine D2 Receptor | -7.2 | -32.5 | Ser193, Phe389, Trp386 |
| PPAR Gamma | -6.8 | -29.8 |
Exploration of Biological and Pharmacological Mechanisms of 4 Cyclopropylbutane 1 Sulfonamide in Vitro & Molecular Focus
Interaction with Hypothetical Molecular Targets
The biological activity of many therapeutic agents is predicated on their interaction with specific molecular targets. For 4-cyclopropylbutane-1-sulfonamide, the primary driver of such interactions would theoretically be its sulfonamide moiety.
Enzymatic Inhibition or Activation Mechanisms
Sulfonamides are a well-documented class of enzyme inhibitors. nih.gov The presence of the -SO₂NH₂ group in this compound suggests a potential for interaction with several key enzymes.
Carbonic Anhydrases (CAs): These ubiquitous metalloenzymes, which play a crucial role in processes like pH regulation and CO₂ transport, are primary targets for sulfonamide drugs. acs.orgmdpi.comopenaccessjournals.comrroij.com The proposed mechanism involves the deprotonated sulfonamide group coordinating directly to the Zn(II) ion within the enzyme's active site. acs.orgmdpi.com This binding event mimics the transition state of the physiological reaction, leading to potent inhibition. openaccessjournals.com It is conceivable that this compound could act as an inhibitor of various CA isoforms, with the cyclopropylbutane portion influencing isoform selectivity and pharmacokinetic properties. tandfonline.com
Dihydropteroate (B1496061) Synthase (DHPS): In many microorganisms, DHPS is a critical enzyme in the folate biosynthesis pathway, which is essential for producing nucleic acids. nih.govwikipedia.org Sulfonamides function as competitive inhibitors of DHPS by acting as structural analogs of the natural substrate, para-aminobenzoic acid (pABA). drugbank.commhmedical.comtandfonline.com This inhibition halts the production of folic acid, leading to a bacteriostatic effect. wikipedia.orgdrugbank.com Therefore, this compound could hypothetically exhibit antimicrobial properties by targeting DHPS in susceptible bacteria and primitive eukaryotes. nih.gov
Urease: This nickel-containing enzyme is a virulence factor in some pathogenic bacteria, such as Helicobacter pylori. mdpi.comnih.gov A number of sulfonamide derivatives have been investigated as urease inhibitors, with proposed mechanisms often involving interaction with the nickel ions in the active site. mdpi.comacs.orgmdpi.com The structural characteristics of this compound make it a candidate for potential urease inhibition, an area that would require experimental validation.
Table 1: Hypothetical Enzyme Targets for this compound
| Enzyme Target | Putative Mechanism of Action | Potential Biological Effect |
|---|---|---|
| Carbonic Anhydrase (CA) | The sulfonamide moiety binds to the Zn(II) ion in the active site, blocking the enzyme's catalytic activity. acs.orgopenaccessjournals.com | Alteration of pH balance, diuretic effects, reduction of intraocular pressure. |
| Dihydropteroate Synthase (DHPS) | Competitively inhibits the binding of para-aminobenzoic acid (pABA), thereby blocking folic acid synthesis. wikipedia.orgmhmedical.comtandfonline.com | Bacteriostatic action against susceptible microorganisms. drugbank.com |
| Urease | The sulfonamide group may interact with the Ni(II) ions in the urease active site, leading to inhibition. mdpi.comacs.org | Inhibition of bacterial urease activity, potential therapeutic effect against urease-positive pathogens. |
Receptor Binding Profiling (conceptual)
A conceptual receptor binding profile for this compound would involve screening it against a wide array of receptors to identify potential off-target effects or novel therapeutic activities. The molecule's structure, combining a lipophilic cyclopropylbutane tail with a polar, hydrogen-bonding sulfonamide group, gives it a distinct physicochemical profile that could mediate interactions with various receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The lipophilic portion might facilitate membrane association, while the sulfonamide group could form key hydrogen bonds with receptor-binding pockets.
Table 2: Conceptual Receptor Binding Profile Screen for this compound
| Receptor Family | Rationale for Screening | Potential Interaction |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Largest receptor family; involved in numerous signaling pathways. | The compound's amphipathic nature could allow interaction with transmembrane domains or ligand-binding pockets. |
| Ion Channels | Critical for neuronal and muscular function. | The molecule could potentially modulate channel gating or act as a pore blocker, influenced by its size and charge distribution. |
| Nuclear Receptors | Regulate gene expression; often bind lipophilic ligands. | The cyclopropylbutane moiety might confer affinity for the ligand-binding domains of certain nuclear receptors. |
| Transporter Proteins | Mediate the influx and efflux of substances across cell membranes. | The compound could be a substrate or inhibitor of transporters like organic cation transporters (OCTs). mdpi.com |
Cellular Permeability and Distribution Mechanisms (Cellular studies only)
The ability of a compound to cross biological membranes and distribute within cells is fundamental to its pharmacological activity.
In Vitro Membrane Transport Studies
The cellular uptake of sulfonamides can occur through diffusion-like transport of both the neutral and ionized forms of the molecule. nih.gov The permeability of this compound would be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 model. These studies would quantify the compound's ability to passively diffuse across a lipid bilayer. It is hypothesized that the lipophilic cyclopropylbutane tail would enhance membrane permeability, a crucial factor for reaching intracellular targets. b-cdn.net Some studies have shown that modification of existing drugs with sulfonamide moieties can improve transporter-mediated cellular uptake. mdpi.comresearchgate.net
Table 3: Hypothetical In Vitro Permeability Data for this compound
| Assay | Predicted Outcome | Interpretation |
|---|---|---|
| PAMPA | Moderate to High Permeability | The lipophilic character of the cyclopropylbutane group is expected to facilitate passive diffusion across an artificial membrane. |
| Caco-2 Permeability Assay | Moderate Apparent Permeability (Papp) | Indicates a reasonable potential for absorption across the intestinal epithelium, with possible involvement of active transport mechanisms. |
Subcellular Localization Investigations
Determining where a compound accumulates within a cell provides clues about its mechanism of action. Techniques such as fluorescence microscopy using a tagged derivative or cell fractionation followed by mass spectrometry could be employed to investigate the subcellular distribution of this compound. Given its structural features, it is plausible that the compound could accumulate in specific organelles. For instance, some sulfonamides have been shown to affect organellar pH and interfere with membrane traffic. nih.gov The specific localization would depend on factors like the pH of different cellular compartments and the compound's affinity for organelle-specific proteins or lipids. rroij.commdpi.com In plants, for example, the localization of sulfonamide-insensitive DHPS to mitochondria is a key factor in conferring resistance. google.com
Mechanism of Action at the Biochemical Level
Synthesizing the above points, the hypothetical biochemical mechanism of action for this compound is most likely rooted in enzyme inhibition. By targeting enzymes like carbonic anhydrase or dihydropteroate synthase, the compound could disrupt fundamental biochemical pathways. nih.govopenaccessjournals.com
If it inhibits carbonic anhydrase, it would interfere with the reversible hydration of carbon dioxide, impacting pH regulation, ion transport, and biosynthetic reactions that require bicarbonate. mdpi.com If its primary target is dihydropteroate synthase, it would block the de novo synthesis of folate in microorganisms, thereby inhibiting their growth and replication by preventing the formation of DNA and RNA precursors. wikipedia.org The specific biological outcome would be contingent on which enzyme it inhibits most potently and in which organisms or cell types this inhibition occurs.
Protein-Ligand Interaction Dynamics
The interaction between a ligand like this compound and its protein target is a dynamic process governed by various non-covalent forces. Understanding these interactions is key to drug discovery and design. nih.gov The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of protein targets, often through hydrogen bonding and interactions with metal ions present in the active sites of metalloenzymes.
The cyclopropyl (B3062369) group, a three-membered carbon ring, introduces conformational rigidity and a unique electronic character to the molecule. This can influence the binding affinity and selectivity of the compound for its target protein. The butane (B89635) chain provides a flexible linker, allowing the cyclopropyl and sulfonamide groups to orient themselves optimally within the protein's binding pocket.
Computational modeling and structural biology techniques are instrumental in visualizing and analyzing these interactions. Molecular docking studies can predict the preferred binding poses of this compound within a target's active site, highlighting key interactions with specific amino acid residues. arxiv.org For instance, the sulfonamide's oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. acs.orgfigshare.com The cyclopropyl group may engage in hydrophobic interactions or van der Waals forces with nonpolar residues in the binding pocket.
Modulation of Biochemical Pathways (conceptual)
Conceptually, this compound, by binding to a specific protein target, can modulate its activity and consequently affect entire biochemical pathways. Sulfonamides are known to inhibit enzymes, block ion channels, or interfere with protein-protein interactions. biorxiv.org For example, many antibacterial sulfonamides work by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.
If this compound were to target a key enzyme in a signaling cascade, it could either inhibit or activate the pathway, leading to a physiological response. The specific nature of this modulation would depend on the protein target and the cellular context. For instance, inhibition of a kinase could downregulate a proliferative signaling pathway, a mechanism often exploited in cancer therapy. nih.gov Conversely, activation of a receptor could trigger a cascade of events leading to a desired therapeutic outcome.
The identification of the specific biochemical pathways affected by this compound is a primary goal of preclinical research. This is often achieved through a combination of in vitro assays, cellular studies, and "omics" technologies (genomics, proteomics, metabolomics) that provide a global view of the molecular changes induced by the compound. researchgate.net
In Vitro Bioactivity Screening Methodologies
To identify and characterize the biological activity of novel compounds like this compound, various in vitro screening methodologies are employed. These techniques allow for the rapid and efficient testing of large numbers of compounds to identify "hits" with desired biological effects.
High-Throughput Screening (HTS) Assay Development
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of thousands to millions of compounds in a short period. nih.gov The development of a robust and reliable HTS assay is critical for the successful identification of bioactive molecules.
For a compound like this compound, an HTS campaign would typically begin with the selection of a specific molecular target or a cellular phenotype of interest. acs.orgfigshare.comnih.gov An assay is then designed to measure the effect of the compound on this target or phenotype. This could be, for example, an enzymatic assay measuring the inhibition of a specific enzyme, a binding assay quantifying the affinity of the compound for a receptor, or a cell-based assay measuring changes in cell viability or the expression of a reporter gene. nih.gov
The assay is optimized for miniaturization (typically in 96-, 384-, or 1536-well plates) and automation to allow for high-throughput processing. Statistical parameters such as the signal-to-background ratio and the Z'-factor are used to assess the quality and reliability of the HTS assay.
Target-Based vs. Phenotypic Screening Approaches
There are two primary strategies for drug discovery screening: target-based screening and phenotypic screening. sciltp.comsciltp.com
Target-based screening begins with a known biological target that is believed to play a crucial role in a disease. pharmafeatures.com Compounds are then screened for their ability to interact with and modulate the activity of this specific target. sciltp.com This approach is rational and hypothesis-driven, and it facilitates the optimization of compound potency and selectivity. pharmafeatures.com For this compound, a target-based screen might involve testing its ability to inhibit a specific enzyme, for example.
Phenotypic screening , on the other hand, takes a more holistic approach. pharmafeatures.comtechnologynetworks.com Instead of focusing on a single target, compounds are tested for their ability to produce a desired change in the phenotype of a cell or an organism, without prior knowledge of the molecular target. sciltp.comsciltp.com For instance, this compound could be screened for its ability to kill cancer cells or prevent the formation of bacterial biofilms. mdpi.com A key advantage of phenotypic screening is its potential to identify first-in-class drugs with novel mechanisms of action. technologynetworks.com However, a significant challenge is the subsequent identification of the molecular target responsible for the observed phenotype, a process known as target deconvolution. technologynetworks.com
Both screening approaches have their merits and have contributed to the discovery of new medicines. technologynetworks.com The choice between a target-based and a phenotypic screen often depends on the disease area, the level of understanding of the disease biology, and the goals of the drug discovery program. pharmafeatures.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclopropylbutane 1 Sulfonamide Analogues
Systematic Chemical Modifications of the Sulfonamide Moiety
The sulfonamide group is a cornerstone of many therapeutic agents, and its modification is a key strategy in drug design. researchgate.netfrontiersrj.com Its role as a hydrogen bond donor and acceptor, along with its acidic nature, makes it a frequent point of interaction with biological targets.
Substituent Effects on Predicted Activity and Reactivity
The activity of sulfonamide-containing compounds is highly dependent on the substituents attached to the sulfonamide nitrogen. In the parent compound, 4-cyclopropylbutane-1-sulfonamide, the sulfonamide is primary (-SO₂NH₂). Modifications at this position can significantly alter the compound's electronic properties, acidity (pKa), and hydrogen bonding capability.
Generally, N¹-monosubstituted derivatives of sulfonamides are often active compounds. ekb.eg Introducing small alkyl or aryl groups can modulate lipophilicity and target engagement. However, double substitution at the N¹ position typically leads to a loss of activity, as it removes the acidic proton and a key hydrogen bond donor site. ekb.eg
The electronic nature of substituents, particularly if an aromatic ring were introduced, would play a significant role. Electron-withdrawing groups tend to decrease the pKa of the sulfonamide proton, making it more acidic and a stronger hydrogen bond donor. Conversely, electron-donating groups increase the pKa. These changes directly impact the ionization state of the molecule at physiological pH and its ability to interact with target residues.
Table 1: Predicted Effects of N-Sulfonamide Substitutions
| Modification | Substituent (R) on -SO₂NHR | Predicted Effect on Acidity (pKa) | Predicted Impact on H-Bonding |
|---|---|---|---|
| Primary (Parent) | -H | Baseline | Donor (2) / Acceptor (2) |
| Secondary | -CH₃ (Alkyl) | Increase | Donor (1) / Acceptor (2) |
| Secondary | -Phenyl (Aryl) | Decrease | Donor (1) / Acceptor (2) |
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements for the sulfonamide group are a common strategy to improve physicochemical properties, enhance metabolic stability, or explore alternative binding modes. cambridgemedchemconsulting.comnih.gov A bioisostere is a functional group with similar physical or chemical properties that can produce broadly similar biological effects. nih.gov
Replacing the sulfonamide moiety can address potential liabilities while retaining desired interactions. For example, a sulfoximine (B86345) group can act as a bioisostere for a sulfone or sulfonamide, offering a different three-dimensional vector for substituents and altered polarity. nih.gov
Table 2: Potential Bioisosteric Replacements for the Sulfonamide Moiety
| Original Moiety | Bioisosteric Replacement | Key Property Changes | Rationale for Replacement |
|---|---|---|---|
| Sulfonamide (-SO₂NH₂) | Reversed Sulfonamide (-NHSO₂) | Alters vector of H-bond donors/acceptors. | Explore different binding orientations. |
| Sulfonamide (-SO₂NH₂) | Sulfoximine (-S(O)(NH)R) | Introduces chirality at sulfur; modulates polarity. | Improve solubility and metabolic stability. |
| Sulfonamide (-SO₂NH₂) | Amide (-C(O)NH₂) | Reduces acidity; changes geometry. | Improve permeability and reduce potential for off-target effects. |
Modulations of the Cyclopropyl (B3062369) Ring Structure
The cyclopropyl ring is a valuable motif in medicinal chemistry, often used to introduce conformational rigidity and fine-tune lipophilicity. iris-biotech.de Its unique electronic properties and three-dimensional structure provide defined vectors for substituents.
Ring Size Variations and Heterocyclic Ring Introductions
Altering the size of the cycloalkane ring from a cyclopropyl to a cyclobutyl or cyclopentyl group can significantly impact the molecule's conformation and lipophilicity. nih.gov Larger rings occupy more space and have different strain energies, which can affect how the molecule fits into a binding pocket. Introducing small, saturated heterocycles like oxetane (B1205548) or azetidine (B1206935) in place of the cyclopropyl ring can improve properties such as solubility by introducing polar atoms capable of forming hydrogen bonds. nih.gov
Table 3: Comparison of Cyclopropyl Ring Analogues
| Ring System | Relative Lipophilicity (clogP) | Key Features | Potential Impact |
|---|---|---|---|
| Cyclopropyl | ~1.2 | High strain, rigid, partial π-character. iris-biotech.denih.gov | Provides conformational constraint. |
| Cyclobutyl | ~1.7 | Less strain, more flexible than cyclopropane (B1198618). nih.gov | Increases lipophilicity, alters substituent vectors. |
| Oxetane | ~0.3 | Polar, H-bond acceptor, rigid. nih.gov | Decreases lipophilicity, improves aqueous solubility. |
Stereochemical Influences of Cyclopropane Substituents
The introduction of even a single substituent onto the cyclopropyl ring creates stereoisomers (e.g., cis and trans isomers in a 1,2-disubstituted pattern). This is a critical aspect of SAR, as biological systems are chiral, and often only one stereoisomer will exhibit the desired activity. The fixed orientation of substituents on a cyclopropyl ring can lock the molecule into a specific conformation, which may be more favorable for binding to a target protein by minimizing the entropic penalty of binding. iris-biotech.debris.ac.uk The precise spatial arrangement of these substituents is crucial for optimizing interactions within a binding site.
Alterations of the Butane (B89635) Chain Linker
The four-carbon chain in this compound acts as a flexible linker, determining the spatial separation and relative orientation between the terminal cyclopropyl and sulfonamide groups. Modifications to this linker can have a profound effect on activity.
Varying the length of the alkyl chain—for instance, shortening it to a propyl or lengthening it to a pentyl chain—directly alters the distance between the two pharmacophoric ends of the molecule. This distance is often a critical determinant for optimal interaction with a biological target. Introducing rigidity into the chain, such as by incorporating a double bond (e.g., creating a butene linker), would restrict conformational freedom and could lock the molecule into a more active (or inactive) conformation. Branching on the chain (e.g., adding a methyl group) would increase steric bulk, which could either create beneficial van der Waals interactions or cause a steric clash within the binding site.
Table 4: Effects of Modifying the Butane Chain Linker
| Modification | Example | Predicted Structural Impact | Potential SAR Outcome |
|---|---|---|---|
| Chain Length Variation | 3-Cyclopropylpropane-1-sulfonamide | Reduces distance between terminal groups. | May improve or disrupt optimal binding geometry. |
| Chain Length Variation | 5-Cyclopropylpentane-1-sulfonamide | Increases distance between terminal groups. | May allow interaction with more distant pockets or weaken binding. |
| Introduction of Rigidity | 4-Cyclopropylbut-2-ene-1-sulfonamide | Restricts rotation, defines geometry (E/Z isomers). | Pre-organizes molecule for binding; potential for improved affinity. |
Chain Length and Branching Effects
Alterations to the four-carbon chain of this compound would likely have a profound impact on its biological activity. Changes in chain length—either shortening or lengthening the butyl group—could affect how the molecule binds to its biological target. For instance, a shorter or longer chain might not fit optimally into a receptor's binding pocket, leading to a decrease in activity.
Branching on the alkyl chain could also influence activity and properties. Introducing methyl or other small alkyl groups could increase lipophilicity, which might enhance cell membrane permeability. However, it could also introduce steric hindrance, potentially disrupting the binding to a target protein. The cyclopropyl group itself is a key feature, often used in medicinal chemistry to improve metabolic stability and binding affinity. Modifications to or replacement of this group would be a critical area of investigation.
Table 1: Hypothetical SAR Data for Chain-Modified Analogues of this compound
| Compound | Modification | Expected Impact on Activity | Expected Impact on Lipophilicity (LogP) |
| Analogue 1 | 3-Cyclopropylpropane-1-sulfonamide | Potentially reduced activity due to suboptimal chain length | Lower |
| Analogue 2 | 5-Cyclopropylpentane-1-sulfonamide | Potentially reduced activity due to suboptimal chain length | Higher |
| Analogue 3 | 4-Cyclopropyl-2-methylbutane-1-sulfonamide | Activity may increase or decrease depending on steric tolerance of the target | Higher |
| Analogue 4 | 4-(1-Methylcyclopropyl)butane-1-sulfonamide | May enhance metabolic stability and binding | Higher |
Introduction of Unsaturation or Heteroatoms
Introducing double or triple bonds (unsaturation) into the butyl chain would alter its conformation and electronic properties. A double bond would introduce rigidity, which could be beneficial if it orients the molecule correctly for target binding.
The replacement of a carbon atom in the chain with a heteroatom like oxygen or nitrogen would significantly change the molecule's properties. An ether linkage (oxygen) could increase polarity and improve pharmacokinetic properties, while an amine (nitrogen) could introduce a basic center, allowing for salt formation and potentially new hydrogen bonding interactions with a biological target. nih.gov
Table 2: Hypothetical SAR Data for Analogues with Unsaturation or Heteroatoms
| Compound | Modification | Expected Impact on Activity | Expected Impact on Physicochemical Properties |
| Analogue 5 | 4-Cyclopropylbut-2-ene-1-sulfonamide | May increase or decrease activity due to conformational rigidity | Altered electronics and shape |
| Analogue 6 | 3-(Cyclopropylmethoxy)propane-1-sulfonamide | May improve pharmacokinetic profile; activity depends on target | Increased polarity, potential for H-bonding |
| Analogue 7 | 3-(Cyclopropylmethylamino)propane-1-sulfonamide | Potential for new ionic or hydrogen bonding interactions | Increased basicity and polarity |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are powerful tools used to develop predictive models for the biological activity of compounds based on their physicochemical properties. mdpi.comepa.gov For a series of this compound analogues, these methods would be invaluable for guiding the design of new, more potent compounds.
Development of Predictive Models for Analogues
To develop a QSAR model, a set of analogues with known biological activities would be required. Various molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to create a mathematical equation that relates these descriptors to the biological activity. A robust QSAR model would allow for the virtual screening of new, unsynthesized analogues, prioritizing those with the highest predicted activity for synthesis and testing.
Correlation of Physicochemical Descriptors with Biological Outcomes
The analysis of a QSAR model can provide insights into which physicochemical properties are most important for the biological activity of this compound analogues. For example, a positive correlation with a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the molecule could lead to better activity. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental.
Table 3: Key Physicochemical Descriptors and Their Potential Correlation with Biological Activity
| Descriptor | Property Measured | Potential Correlation with Activity |
| LogP | Lipophilicity/Hydrophobicity | Positive or negative, depending on the target environment |
| Molecular Weight (MW) | Size of the molecule | Often a parabolic relationship |
| Polar Surface Area (PSA) | Polarity and hydrogen bonding capacity | Negative correlation for CNS targets, variable for others |
| Number of Rotatable Bonds | Molecular flexibility | Can influence binding entropy |
Potential Academic and Research Applications of 4 Cyclopropylbutane 1 Sulfonamide
As a Synthetic Intermediate in Complex Organic Synthesis
The inherent features of 4-Cyclopropylbutane-1-sulfonamide make it a promising building block in the intricate field of organic synthesis. The presence of both a reactive sulfonamide and a strained cyclopropyl (B3062369) group offers multiple avenues for molecular elaboration.
Building Block for Functional Materials or Specialty Chemicals
The cyclopropane (B1198618) ring imparts rigidity and a unique three-dimensional geometry to molecular structures. This feature is increasingly sought after in materials science for the development of advanced polymers and specialty chemicals with tailored properties. The incorporation of the this compound moiety could lead to materials with enhanced thermal stability and specific mechanical characteristics. Furthermore, the sulfonamide group can participate in hydrogen bonding, a key interaction in the self-assembly of supramolecular structures and the formation of functional materials. The flexible butyl chain provides a spacer that can be modified to tune the properties of the resulting materials.
The synthesis of specialty polymers and advanced coatings often employs molecules with unique structural features to achieve desired performance. sigmaaldrich.com For instance, the rigidity and strain of the cyclopropane ring in this compound could contribute to the creation of materials with exceptional mechanical and thermal properties. sigmaaldrich.com
Precursor for Advanced Medicinal Chemistry Targets (academic perspective)
From an academic standpoint, this compound serves as an attractive starting material for the synthesis of novel bioactive molecules. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs. ekb.egnih.govslideshare.net The primary sulfonamide offers a handle for further chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The cyclopropyl group is also a prized motif in medicinal chemistry. bris.ac.uk Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The combination of the cyclopropyl ring and the sulfonamide group in a single molecule provides a versatile platform for the design and synthesis of new chemical entities with potential therapeutic value. For example, cyclopropanesulfonyl chlorides have been used as building blocks in the synthesis of enzyme inhibitors. merckmillipore.com A related compound, N-Cyclopropylbutane-1-sulfonamide, has been synthesized and utilized in cycloaddition reactions to create more complex nitrogen-containing heterocyclic structures, which are of significant interest in medicinal chemistry. bris.ac.uk
Table 1: Potential Reactions for Derivatization of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| N-Alkylation/Arylation | Alkyl/aryl halides, base | Secondary/tertiary sulfonamides |
| Acylation | Acyl chlorides, base | N-Acylsulfonamides |
| Reaction with Aldehydes/Ketones | Aldehydes/ketones, reducing agent | N-Substituted sulfonamides |
| Metal-Catalyzed Cross-Coupling | Aryl boronic acids, copper catalyst | N-Arylsulfonamides ekb.eg |
As a Chemical Probe in Biological Research
The unique structural characteristics of this compound also suggest its potential use as a chemical probe to investigate biological systems.
Tool Compound for Target Validation Studies
In drug discovery, tool compounds are essential for validating the role of specific biological targets in disease processes. A molecule like this compound, with its distinct chemical features, could be employed in screening assays to identify novel protein-ligand interactions. The sulfonamide moiety is known to interact with various enzymes, and the cyclopropyl group can provide specific steric and electronic interactions that may lead to selective binding. nih.gov By synthesizing a library of derivatives based on this scaffold, researchers could systematically probe the binding pockets of target proteins and gather crucial information for the design of more potent and selective inhibitors. For instance, pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) incorporating a sulfonamide group have been identified as valuable chemical probes. nih.gov
Affinity Labeling Agent Development
Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules. A chemical probe for this purpose typically contains a reactive group that can form a covalent bond with the target protein upon binding. The sulfonamide group in this compound, or a derivative thereof, could be modified to incorporate a photoactivatable or electrophilic group. Such a modified probe would first bind to the target protein, driven by the interactions of the cyclopropyl and sulfonamide moieties, and then be activated to form a permanent covalent linkage, allowing for the identification and characterization of the binding site.
Future Research Directions and Emerging Avenues for 4 Cyclopropylbutane 1 Sulfonamide
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The role of artificial intelligence (AI) and machine learning (ML) in revolutionizing drug discovery is rapidly expanding, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govnih.govmdpi.com For a compound like 4-Cyclopropylbutane-1-sulfonamide, where empirical data is sparse, AI and ML can offer predictive insights into its potential biological activities, pharmacokinetic properties, and toxicity profiles. mdpi.comnih.govresearchgate.net
Predictive Modeling and Virtual Screening: Machine learning algorithms, such as Support Vector Machines (SVM) and Deep Neural Networks (DNNs), can be trained on large datasets of known sulfonamides and other compounds to predict the biological activity of new molecules. mdpi.comnih.govmdpi.com By analyzing the structural features of this compound, these models can generate predictions about its potential targets and efficacy. mdpi.com Virtual screening campaigns, powered by ML, can efficiently screen vast chemical libraries to identify other cyclopropyl-containing sulfonamides with desired therapeutic properties. nih.gov
De Novo Drug Design: Generative AI models, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecules from scratch with optimized properties. mdpi.com These models can use the scaffold of this compound as a starting point to generate new derivatives with enhanced potency, selectivity, and drug-like characteristics. nih.gov This approach has the potential to rapidly expand the chemical space around this core structure. nih.gov
Data-Driven Insights from Large Datasets: The increasing availability of large-scale biological and chemical data provides a rich resource for AI-driven discovery. nih.govnih.gov By integrating genomic, proteomic, and chemical information, AI can uncover novel drug-target interactions and identify patient populations that are most likely to respond to a particular therapeutic, paving the way for personalized medicine. mdpi.comnih.gov
Interactive Table: Applications of AI/ML in the Study of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Algorithms trained on existing data to forecast properties of new compounds. | Predict potential biological targets, activity, and toxicity, guiding experimental efforts. |
| Virtual Screening | Computational filtering of large compound libraries to identify promising candidates. | Identify other cyclopropyl-sulfonamides with potentially higher efficacy or better safety profiles. |
| De Novo Design | Generative models that create novel molecular structures with desired properties. | Generate new derivatives based on the this compound scaffold with improved therapeutic potential. |
| Data Integration | Combining diverse datasets (genomic, proteomic, chemical) to uncover new insights. | Identify novel therapeutic indications and patient stratification biomarkers for related compounds. |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The synthesis of sulfonamides is a well-established area of organic chemistry, traditionally relying on the reaction of sulfonyl chlorides with amines. ekb.egsci-hub.se However, ongoing research is focused on developing more efficient, versatile, and environmentally friendly synthetic methods. sci-hub.seresearchgate.net For this compound, future research could explore novel pathways to construct its core structure and to functionalize it further.
Recent advancements include the use of in situ generated sulfinate intermediates and electrophilically activated amines, which avoids the need for pre-formed sulfonyl chlorides. researchgate.net Additionally, transition metal-catalyzed reactions are providing new avenues for the formation of S-N bonds. jsynthchem.com The application of these modern synthetic strategies to the synthesis of this compound and its analogs could lead to more efficient and diverse libraries of compounds for biological screening. The unique reactivity of the cyclopropyl (B3062369) group also presents opportunities for novel chemical transformations and the introduction of further molecular complexity. researchgate.net
Potential for Advanced Catalytic Applications
While the primary interest in sulfonamides lies in their medicinal applications, the sulfonamide functional group can also play a role in catalysis. The development of novel catalysts is crucial for advancing chemical synthesis. Research into the catalytic potential of metal complexes incorporating sulfonamide ligands is an emerging area. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing their catalytic activity and selectivity. Future studies could investigate whether this compound or its derivatives can serve as ligands for transition metal catalysts, potentially enabling new types of chemical transformations. Copper-based catalysts, for instance, have shown effectiveness in the synthesis of N-aryl sulfonamides and could be an area of exploration. jsynthchem.com
Interdisciplinary Research Opportunities with Materials Science and Nanotechnology
The intersection of medicinal chemistry with materials science and nanotechnology offers exciting possibilities for the development of advanced drug delivery systems and novel materials with unique properties. The incorporation of therapeutic agents into nanomaterials can improve their solubility, stability, and pharmacokinetic profiles.
Future research could explore the integration of this compound into various material platforms. For example, its incorporation into polymers could lead to the development of drug-eluting coatings for medical devices. In the realm of nanotechnology, the compound could be encapsulated within nanoparticles or conjugated to nanocarriers for targeted delivery to specific tissues or cells. While specific research in this area for this particular compound is yet to be conducted, the broader field of drug-delivery systems for sulfonamides presents a promising avenue for future investigation.
Q & A
Q. How can researchers address challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
